5-Benzylamino-2,6-diamino-4-pyrimidinone
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Overview
Description
5-Benzylamino-2,6-diamino-4-pyrimidinone is a chemical compound with the molecular formula C11H13N5O. It is known for its unique structure, which includes a pyrimidinone ring substituted with benzylamino and diamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylamino-2,6-diamino-4-pyrimidinone typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Benzylamino-2,6-diamino-4-pyrimidinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the presence of catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyrimidinone compounds .
Scientific Research Applications
5-Benzylamino-2,6-diamino-4-pyrimidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Benzylamino-2,6-diamino-4-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Diamino-6-(ribosylamino)-4(3H)-pyrimidinone: This compound shares a similar pyrimidinone core but differs in its substituents.
2,6-Diamino-4-pyrimidinone: Another related compound with a simpler structure, lacking the benzylamino group
Uniqueness
5-Benzylamino-2,6-diamino-4-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
25468-62-6 |
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Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2,4-diamino-5-(benzylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H13N5O/c12-9-8(10(17)16-11(13)15-9)14-6-7-4-2-1-3-5-7/h1-5,14H,6H2,(H5,12,13,15,16,17) |
InChI Key |
CACPSDMCHOGVPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(NC2=O)N)N |
Origin of Product |
United States |
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